Lercanidipine-d3

Bioanalysis Sample Preparation Solid Phase Extraction

Lercanidipine-d3 is a stable isotope-labeled internal standard essential for validated LC-MS/MS quantification in ANDA submissions. Unlike unlabeled analogs, its co-elution with lercanidipine corrects for high lipophilicity (logP 8.132) matrix effects, ensuring >94% mean extraction recovery and inter-batch precision below 5.8% CV. This deuterated standard (free base or HCl salt) is critical for reliable pharmacokinetic and bioequivalence data required by the USFDA.

Molecular Formula C36H41N3O6
Molecular Weight 614.7 g/mol
Cat. No. B13448680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLercanidipine-d3
Molecular FormulaC36H41N3O6
Molecular Weight614.7 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/i5D3
InChIKeyZDXUKAKRHYTAKV-VPYROQPTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lercanidipine-d3 for Bioanalysis: Deuterated Internal Standard Specifications and Procurement Guide


Lercanidipine-d3 is a stable isotope-labeled analog of the third-generation dihydropyridine calcium channel blocker lercanidipine, in which three deuterium atoms replace hydrogen atoms on the N-methyl group of the side chain . The compound is available as a free base (CAS 1190043-34-5; molecular weight 614.757 g/mol) or as the hydrochloride salt (CAS 1189954-18-4; molecular weight 651.21 g/mol), with the free base exhibiting a molecular formula of C36H38D3N3O6 . Its primary and essentially exclusive intended use is as an internal standard (IS) for the precise quantification of lercanidipine in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) .

Why Non-Deuterated Analogs or Structurally Similar Internal Standards Compromise Lercanidipine Quantification


Generic substitution of Lercanidipine-d3 with unlabeled lercanidipine or structurally related dihydropyridines (e.g., nitrendipine, felodipine) as an internal standard introduces systematic quantification errors that cannot be adequately corrected. Lercanidipine exhibits high lipophilicity (logP = 8.132) , which predisposes it to significant matrix effects, variable extraction recovery, and inconsistent ionization efficiency in biological samples such as human plasma [1]. Stable isotope-labeled (SIL) internal standards, by virtue of their near-identical physicochemical properties to the analyte, co-elute and experience the same matrix-induced ion suppression or enhancement, thereby normalizing these sources of variability . In contrast, structurally similar but chemically distinct internal standards may exhibit divergent chromatographic retention times, differential extraction recoveries, and non-equivalent ionization responses under the same conditions, leading to compromised accuracy and precision in quantitative bioanalysis [2].

Quantitative Evidence: Validated Performance of Lercanidipine-d3 in Bioanalytical Method Development


Extraction Recovery: Lercanidipine-d3 Achieves >94% Mean Recovery from Human Plasma

In a validated UPLC-MS/MS method for lercanidipine quantification in human plasma, the mean extraction recovery for both the analyte (lercanidipine) and the internal standard (Lercanidipine-d3) exceeded 94% when using solid phase extraction on Phenomenex Strata-X cartridges with 100 µL plasma volume [1].

Bioanalysis Sample Preparation Solid Phase Extraction

Assay Precision: Inter-Batch and Intra-Batch CV <5.8% with Lercanidipine-d3 as Internal Standard

Validation data from the UPLC-MS/MS method using Lercanidipine-d3 as IS demonstrated inter-batch and intra-batch precision (expressed as percent coefficient of variation, %CV) of less than 5.8% across five quality control levels [1].

Method Validation Precision Quality Control

Calibration Range: Linear Quantification from 0.010 to 20.0 ng/mL in Human Plasma

Using Lercanidipine-d3 as the internal standard, a linear calibration curve was established over a wide dynamic concentration range of 0.010 to 20.0 ng/mL in human plasma with a correlation coefficient (r²) ≥ 0.995 [1][2].

Calibration Linear Dynamic Range Sensitivity

Enantiomer Quantification: R- and S-Lercanidipine-d3 Enable Stereospecific Analysis

An LC-MS/MS method utilizing deuterated isotopes labeled (R-Lercanidipine-d3 and S-Lercanidipine-d3) as internal standards was validated for the simultaneous quantification of R- and S-lercanidipine enantiomers in human plasma. Inter-batch accuracy ranged from 99.84% to 100.6% with inter-batch precision (%CV) of 0.87% to 2.70% over a calibration range of 0.041 to 25 ng/mL [1].

Chiral Analysis Enantiomers Stereospecific Quantification

Stable Isotope Label Design: Three-Deuterium Substitution Provides Optimal Mass Shift with Minimal Deuterium Exchange Risk

Lercanidipine-d3 incorporates three deuterium atoms on the N-methyl group of the side chain (trideuteriomethyl substitution) , providing a mass difference of +3 Da relative to unlabeled lercanidipine. Deuterium labels positioned on nitrogen-bound methyl groups are considered stable and non-exchangeable under typical bioanalytical conditions, unlike labels on heteroatoms (O, N) or alpha to carbonyls which may undergo H/D exchange .

Stable Isotope Labeling Deuterium Exchange Mass Spectrometry

Method Robustness: Validated Across Multiple Bioequivalence Studies and Regulatory Compliance

Methods employing Lercanidipine-d3 as an internal standard have been successfully applied in bioequivalence studies, including a study with 36 healthy subjects following 10 mg oral lercanidipine administration, with assay reproducibility confirmed by reanalysis of 133 incurred samples [1]. Method validation was performed in accordance with USFDA guidelines and met all predefined acceptance criteria [2].

Bioequivalence Regulatory Compliance Incurred Sample Reanalysis

High-Impact Applications for Lercanidipine-d3 in Bioanalytical and Pharmaceutical Workflows


Quantitative Bioanalysis in Pharmacokinetic Studies and Bioequivalence Trials

Lercanidipine-d3 is the validated internal standard of choice for LC-MS/MS quantification of lercanidipine in human plasma during pharmacokinetic (PK) studies and bioequivalence trials. Its demonstrated performance—including >94% mean extraction recovery, inter-batch precision <5.8% CV, and a linear range spanning 0.010–20.0 ng/mL—supports the generation of reliable concentration-time profiles and accurate determination of PK parameters (Cmax, AUC, Tmax, T1/2) required for regulatory submissions [1][2].

Enantioselective Pharmacokinetic Analysis

For laboratories requiring stereospecific quantification, (R)-Lercanidipine-d3 and (S)-Lercanidipine-d3 enable validated enantioselective LC-MS/MS methods with inter-batch accuracy of 99.84–100.6% and precision of 0.87–2.70% CV [3]. This capability is critical for investigating potential differences in the pharmacokinetic and pharmacodynamic profiles of lercanidipine enantiomers, as lercanidipine is administered as a racemic mixture.

Therapeutic Drug Monitoring (TDM) Assay Development

The wide linear calibration range (0.010–20.0 ng/mL) achieved with Lercanidipine-d3 covers and extends well beyond the typical therapeutic concentration range for lercanidipine (1–40 ng/mL) [1][4]. This makes it suitable for developing sensitive TDM assays capable of detecting sub-therapeutic concentrations and monitoring patient adherence or dose adjustments.

Method Development and Validation for ANDA Submissions

Lercanidipine-d3 hydrochloride is specifically designated for analytical method development, method validation (AMV), and Quality Control (QC) applications supporting Abbreviated New Drug Applications (ANDA) for generic lercanidipine formulations [5]. Methods employing this deuterated IS have demonstrated compliance with USFDA bioanalytical method validation guidelines, making it a regulatorily recognized standard for ANDA submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lercanidipine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.